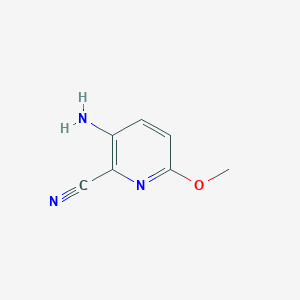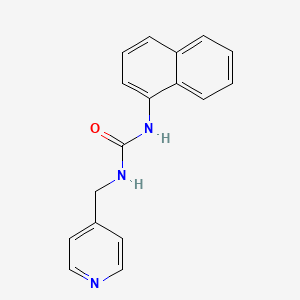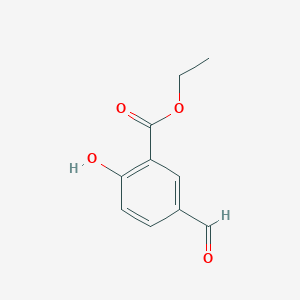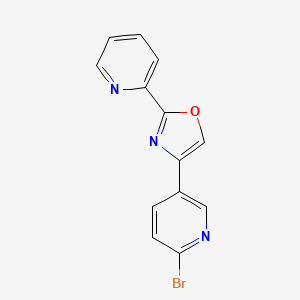
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications. It is often studied for its potential use in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine-3-carboxylic acid and 2-aminopyridine.
Formation of Intermediate: The carboxylic acid group of 6-bromopyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2-aminopyridine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium catalysts).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives, potentially introducing new functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of specific functional groups.
科学研究应用
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Used as a probe in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: In material science, its electronic properties are exploited to enhance the performance of organic semiconductors or LEDs.
Biological Research: In biological assays, it may interact with specific proteins or enzymes, allowing researchers to study their function and activity.
相似化合物的比较
Similar Compounds
4-(6-Chloropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a chlorine atom instead of bromine.
4-(6-Fluoropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a fluorine atom instead of bromine.
4-(6-Methylpyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological research.
属性
分子式 |
C13H8BrN3O |
|---|---|
分子量 |
302.13 g/mol |
IUPAC 名称 |
4-(6-bromopyridin-3-yl)-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H8BrN3O/c14-12-5-4-9(7-16-12)11-8-18-13(17-11)10-3-1-2-6-15-10/h1-8H |
InChI 键 |
CXRRCCYVOOONCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)C3=CN=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
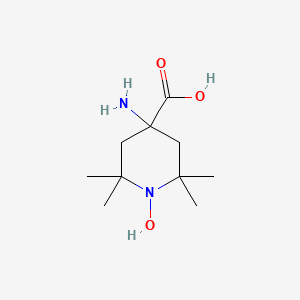
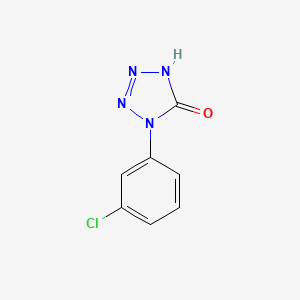
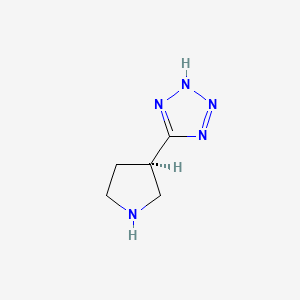
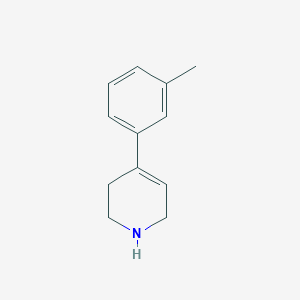
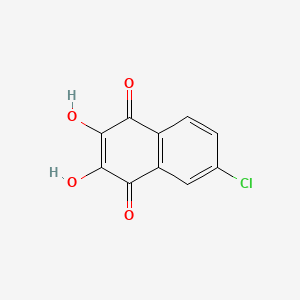
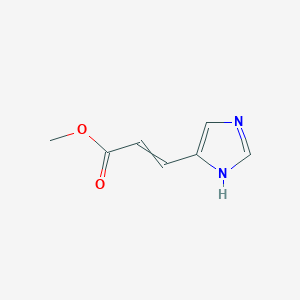
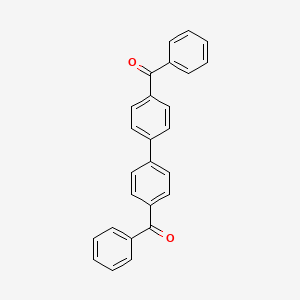

![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)

![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
